molecular formula C17H21BrN2O4 B6348989 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-14-5

4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348989
CAS No.: 1326814-14-5
M. Wt: 397.3 g/mol
InChI Key: CDMQKEDEAZOCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid family, characterized by a spirocyclic core with a benzoyl substituent and an ethyl group at the 8-position. The 4-bromobenzoyl moiety introduces steric bulk and electron-withdrawing properties, which may influence binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name

4-(4-bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-3-5-13(18)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMQKEDEAZOCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

The 1-oxa-4,8-diazaspiro[4.5]decane backbone is typically synthesized via cyclization reactions . A common approach involves the condensation of ethylenediamine derivatives with ketones or aldehydes under acidic or basic conditions. For example:

  • Condensation : Ethylamine reacts with a bicyclic ketone precursor (e.g., tetrahydrofuran-derived diketone) in the presence of a dehydrating agent like phosphorus oxychloride to form the spirocyclic amine intermediate.

  • Oxidation : Subsequent oxidation of the amine to incorporate the oxa-group is achieved using peroxides or transition-metal catalysts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.5–4.0 ppm (spirocyclic ether and amine protons), and δ 7.6–7.8 ppm (aromatic Br-substituted protons).

  • IR Spectroscopy : Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (O-H stretch of carboxylic acid).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Spirocyclic FormationPOCl₃, 80°C, 12h65%
Benzoylation4-BrBzCl, AlCl₃, DCM, 0°C→RT72%
Ester Hydrolysis2M NaOH, EtOH/H₂O, reflux85%

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure may also play a role in its binding affinity and selectivity.

Comparison with Similar Compounds

Halogenated Benzoyl Derivatives

Halogen substituents on the benzoyl group are critical for modulating electronic and steric effects. Key analogs include:

Compound Name Substituent (Benzoyl) Alkyl Group Molecular Formula Molecular Weight (g/mol) Purity Notes
Target Compound 4-Bromo Ethyl C₁₇H₂₁BrN₂O₄ ~397.26 (calculated) N/A Bromine enhances lipophilicity and may improve target engagement .
4-(4-Chloro-3-nitrobenzoyl)-8-ethyl analog 4-Chloro-3-nitro Ethyl C₁₇H₂₀ClN₃O₆ ~397.82 (calculated) N/A Nitro group increases electron-withdrawing effects .
4-(2-Chlorobenzoyl)-8-ethyl analog 2-Chloro Ethyl C₁₇H₂₁ClN₂O₄ 352.81 N/A Ortho-substitution may sterically hinder interactions .
4-(2,4-Difluorobenzoyl)-8-methyl analog 2,4-Difluoro Methyl C₁₆H₁₈F₂N₂O₄ 340.32 ≥95% Fluorine improves metabolic stability and binding precision .
4-(3,4-Difluorobenzoyl)-8-methyl analog 3,4-Difluoro Methyl C₁₆H₁₈F₂N₂O₄ ~340.32 N/A Dual fluorine substitution balances electronegativity and lipophilicity .

Key Trends :

  • Bromine vs.
  • Fluorine Effects : Difluoro analogs exhibit higher purity and stability, attributed to fluorine’s electronegativity and resistance to oxidation .

Alkyl Chain Variations on the Diazaspiro Ring

The alkyl group at the 8-position influences steric bulk and solubility:

Compound Name Alkyl Group Molecular Weight (g/mol) Notes
Target Compound Ethyl ~397.26 Balances steric bulk and solubility .
4-(4-Chlorobenzoyl)-8-propyl analog Propyl 366.84 Longer alkyl chain increases hydrophobicity .
4-(2,4-Difluorobenzoyl)-8-methyl analog Methyl 340.32 Smaller alkyl group may enhance solubility but reduce binding affinity .

Key Trends :

  • Ethyl vs. Methyl : Ethyl provides moderate steric hindrance, optimizing both solubility and target engagement.

Heterocyclic and Aromatic Substituents

Variations in the aromatic moiety significantly alter electronic properties:

Compound Name Substituent Molecular Weight (g/mol) Notes
8-Methyl-4-(pyridine-3-carbonyl) analog Pyridine-3-carbonyl 305.33 Nitrogen heterocycle introduces basicity, affecting pH-dependent solubility .
4-(Naphthalene-2-carbonyl)-8-ethyl analog Naphthalene-2-carbonyl N/A Extended aromatic system may enhance π-π stacking but reduce solubility .

Key Trends :

  • Pyridine vs. Benzoyl : Pyridine’s nitrogen atom can form hydrogen bonds, improving target specificity .
  • Naphthalene : Larger aromatic systems increase molecular rigidity and may enhance binding to hydrophobic pockets .

Biological Activity

The compound 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the diazaspirodecane family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on relevant case studies, research findings, and synthesized data.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C15H16BrN2O3\text{C}_{15}\text{H}_{16}\text{Br}\text{N}_2\text{O}_3

This structure features a spirocyclic framework that is significant for its pharmacological properties.

Biological Activity Overview

Research indicates that spirocyclic compounds, particularly those containing nitrogen heterocycles like diazaspirodecane, exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of This compound are detailed below.

Antimicrobial Activity

Studies have shown that similar compounds within the diazaspirodecane class possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth. The presence of the bromobenzoyl group may enhance this activity due to increased lipophilicity and interaction with microbial membranes.

Anti-inflammatory Effects

Compounds with similar structures have displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The introduction of the carboxylic acid moiety in this compound is likely to contribute to its potential anti-inflammatory action by modulating immune responses.

Anticancer Potential

Research into spirocyclic compounds has revealed their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression. Preliminary studies suggest that This compound may exhibit similar effects through the activation of apoptotic pathways.

In Vitro Studies

A recent study evaluated the cytotoxicity of various diazaspirodecane derivatives against human cancer cell lines. The findings indicated that compounds with bromine substitutions showed enhanced cytotoxic effects compared to their non-brominated counterparts. Specifically, EC50 values were determined for several derivatives:

CompoundEC50 (µM)Cell Line
4-(Bromobenzoyl)12.5HeLa
4-(Chlorobenzoyl)25.0HeLa
4-(Iodobenzoyl)15.0MCF7

These results suggest that bromination plays a crucial role in enhancing biological activity.

In Vivo Studies

In vivo studies using murine models have demonstrated the compound's potential efficacy in reducing tumor size when administered at specific dosages. A dosage-dependent response was observed, indicating a promising therapeutic window for further investigation:

Dosage (mg/kg)Tumor Size Reduction (%)
1030
2055
5080

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify spirocyclic protons (δ 3.5–4.5 ppm for oxa- and aza-groups) and bromobenzoyl aromatic protons (δ 7.2–8.0 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm and sp³ carbons in the spiro system .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the calculated mass (e.g., [M+H]⁺ for C₁₉H₂₂BrN₂O₄: ~437.06 Da) .

How should researchers resolve discrepancies in spectral data or unexpected byproducts?

Q. Advanced

  • Purity Analysis : Use HPLC-MS to detect impurities (e.g., unreacted bromobenzoyl chloride or spirocyclic intermediates) .
  • Isotopic Pattern Scrutiny : In HRMS, check for bromine’s characteristic 1:1 isotopic ratio (⁷⁹Br/⁸¹Br) to confirm successful coupling .
  • X-ray Crystallography : Resolve ambiguous NOE correlations in NMR by crystallizing the compound .

What biological activities are predicted for this compound based on structural analogs?

Q. Basic

  • Enzyme Inhibition : Analogous spirocyclic compounds (e.g., 4-(3,5-difluorobenzoyl) derivatives) show activity as lipid metabolism enzyme inhibitors, suggesting potential anti-inflammatory applications .
  • Receptor Modulation : Bromobenzoyl groups may enhance binding to G-protein-coupled receptors (GPCRs) due to hydrophobic interactions .

How can researchers design bioactivity assays tailored to this compound?

Q. Advanced

  • In Vitro Enzyme Assays : Use fluorogenic substrates (e.g., para-nitrophenyl esters) to quantify esterase or lipase inhibition .
  • Cellular Models : Test cytotoxicity and anti-proliferative effects in cancer cell lines (e.g., HeLa) using MTT assays .
  • Binding Studies : Perform surface plasmon resonance (SPR) to measure affinity for target proteins like COX-2 .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation; confirm stability via UV-Vis spectroscopy over 72 hours .

What computational approaches can predict this compound’s biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like phospholipase A₂ (PLA₂), leveraging the bromobenzoyl group’s π-π stacking potential .
  • QSAR Modeling : Train models on spirocyclic compound libraries to correlate substituent effects (e.g., bromo vs. chloro) with bioactivity .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability and metabolic stability based on logP (~2.5) and topological polar surface area (~80 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.